5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine
Overview
Description
5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of fluorophenyl, tetraazol, and thiadiazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzonitrile with thiosemicarbazide to form 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine . This intermediate is then further reacted with appropriate reagents to introduce the tetraazol and propyl groups, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized thiadiazol derivative, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-{3-[5-(2-fluorophenyl)-2H-1,2,3,4-tetraazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine apart from similar compounds is its combination of fluorophenyl, tetraazol, and thiadiazol groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-[3-[5-(2-fluorophenyl)tetrazol-2-yl]propyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN7S/c13-9-5-2-1-4-8(9)11-16-19-20(18-11)7-3-6-10-15-17-12(14)21-10/h1-2,4-5H,3,6-7H2,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDBHNFHLQDLAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CCCC3=NN=C(S3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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